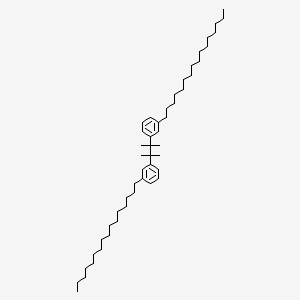
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) is a complex organic compound with a unique structure that includes a central 2,3-dimethylbutane core flanked by two 3-hexadecylbenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) typically involves the reaction of 2,3-dimethylbutane with 3-hexadecylbenzene under specific conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes, which help in the activation of the reactants and promote the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) has several scientific research applications:
Polymer Chemistry: It can be used as a monomer or additive in the synthesis of polymers with unique properties.
Materials Science: The compound’s structure allows it to be used in the development of advanced materials with specific mechanical or thermal properties.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It can be used as a flame retardant synergist in polymer materials, reducing the amount of flame retardant needed and improving the material’s performance.
Mechanism of Action
The mechanism by which 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, in polymer chemistry, it may act as a catalyst or initiator for polymerization reactions, facilitating the formation of polymer chains.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2,3-diphenylbutane: This compound has a similar core structure but lacks the hexadecylbenzene groups.
1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bisbenzene: Another related compound with a different substitution pattern on the aromatic rings.
Uniqueness
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(3-hexadecylbenzene) is unique due to the presence of long alkyl chains (hexadecyl groups) attached to the aromatic rings. This structural feature imparts specific properties, such as increased hydrophobicity and potential for self-assembly, making it distinct from other similar compounds.
Properties
CAS No. |
824400-96-6 |
|---|---|
Molecular Formula |
C50H86 |
Molecular Weight |
687.2 g/mol |
IUPAC Name |
1-hexadecyl-3-[3-(3-hexadecylphenyl)-2,3-dimethylbutan-2-yl]benzene |
InChI |
InChI=1S/C50H86/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-39-35-41-47(43-45)49(3,4)50(5,6)48-42-36-40-46(44-48)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h35-36,39-44H,7-34,37-38H2,1-6H3 |
InChI Key |
YAJMTYRGAXRABE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC(=CC=C1)C(C)(C)C(C)(C)C2=CC=CC(=C2)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


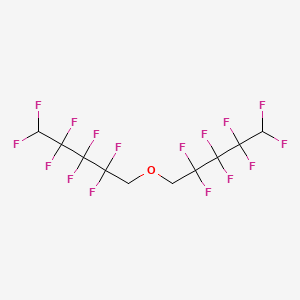

![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)
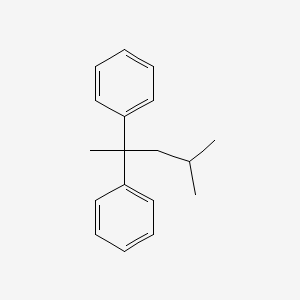
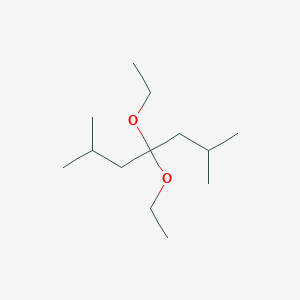
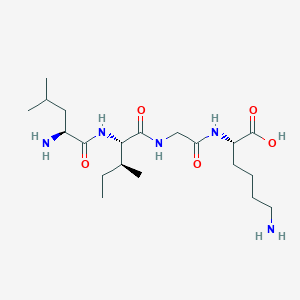

![2-({2-[(2-Methoxyphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232933.png)
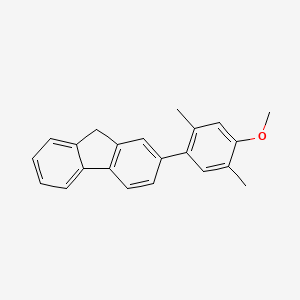
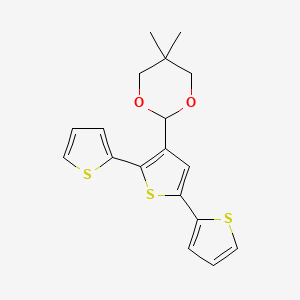
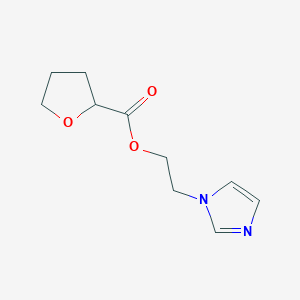
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
